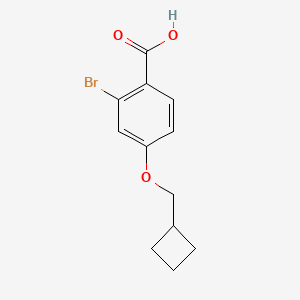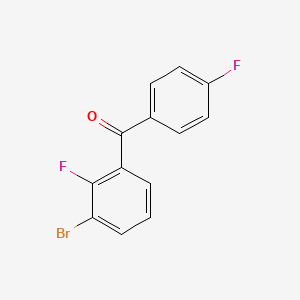![molecular formula C14H13FO B8170821 [3-(3-Fluoro-4-methylphenyl)phenyl]methanol](/img/structure/B8170821.png)
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol is an organic compound with the molecular formula C14H13FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Phenylmagnesium bromide (Grignard reagent), 3-fluoro-4-methylbenzaldehyde, water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde
Reduction: Formation of the corresponding hydrocarbon
Substitution: Halogenation, nitration, or sulfonation of the phenyl rings
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Substitution: Use of halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Formation of 3-(3-fluoro-4-methylphenyl)benzaldehyde or 3-(3-fluoro-4-methylphenyl)acetophenone
Reduction: Formation of 3-(3-fluoro-4-methylphenyl)phenylmethane
Substitution: Formation of various substituted derivatives depending on the reagent used
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of [3-(3-Fluoro-4-methylphenyl)phenyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- [3-(3-Fluoro-4-methylphenyl)phenyl]methane
- [3-(3-Fluoro-4-methylphenyl)phenyl]ketone
- [3-(3-Fluoro-4-methylphenyl)phenyl]aldehyde
Uniqueness
[3-(3-Fluoro-4-methylphenyl)phenyl]methanol is unique due to the presence of both a fluorine atom and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s electronic properties, while the methanol group provides a site for further chemical modifications.
特性
IUPAC Name |
[3-(3-fluoro-4-methylphenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGNSQKNJVATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2-Bromo-4-chlorophenyl)methyl]azetidine](/img/structure/B8170844.png)

